![molecular formula C17H9Cl2N3OS2 B11139874 (5Z)-5-(2,6-dichlorobenzylidene)-2-[(E)-2-(thiophen-2-yl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11139874.png)
(5Z)-5-(2,6-dichlorobenzylidene)-2-[(E)-2-(thiophen-2-yl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
(5Z)-5-(2,6-dichlorobenzylidene)-2-[(E)-2-(thiophen-2-yl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound that belongs to the class of thiazolotriazoles This compound is characterized by its unique structure, which includes a dichlorobenzylidene group, a thiophene ring, and a thiazolotriazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-(2,6-dichlorobenzylidene)-2-[(E)-2-(thiophen-2-yl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazolotriazole core, followed by the introduction of the dichlorobenzylidene and thiophene groups. Common reagents used in these reactions include thionyl chloride, sodium azide, and various catalysts to facilitate the formation of the desired product. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the purity and yield of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-(2,6-dichlorobenzylidene)-2-[(E)-2-(thiophen-2-yl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using appropriate reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions often involve specific temperatures, solvents, and pH levels to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, (5Z)-5-(2,6-dichlorobenzylidene)-2-[(E)-2-(thiophen-2-yl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound has shown potential as a bioactive molecule with various biological activities. Studies have investigated its effects on cellular processes, enzyme inhibition, and interactions with biological targets. Its ability to modulate biological pathways makes it a valuable tool for studying cellular mechanisms and developing new therapeutic agents.
Medicine
In medicine, this compound is being explored for its potential therapeutic applications. Research has focused on its anti-inflammatory, antimicrobial, and anticancer properties. The compound’s ability to target specific molecular pathways makes it a promising candidate for drug development.
Industry
In industry, this compound is used in the development of new materials and chemical processes. Its unique chemical properties make it suitable for applications in catalysis, material science, and the production of specialty chemicals.
Mechanism of Action
The mechanism of action of (5Z)-5-(2,6-dichlorobenzylidene)-2-[(E)-2-(thiophen-2-yl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing cellular processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, (5Z)-5-(2,6-dichlorobenzylidene)-2-[(E)-2-(thiophen-2-yl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one stands out due to its unique combination of functional groups and structural features. The presence of the dichlorobenzylidene and thiophene groups, along with the thiazolotriazole core, imparts distinct chemical and biological properties. This uniqueness allows for a wide range of applications and makes it a valuable compound for scientific research and industrial use.
Biological Activity
The compound (5Z)-5-(2,6-dichlorobenzylidene)-2-[(E)-2-(thiophen-2-yl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic molecule that exhibits a variety of biological activities due to its unique structural features. This article aims to provide a comprehensive overview of its biological activity, synthesis methods, and potential therapeutic applications.
Structural Characteristics
This compound contains multiple functional groups including:
- Thiazole and Triazole Rings : These heterocycles are known for their diverse biological activities.
- Dichlorobenzylidene Moiety : This feature may enhance the compound's interactions with biological targets.
- Thiophenyl Substituent : This group is often associated with anti-inflammatory and antimicrobial properties.
Antimicrobial Activity
Research indicates that compounds with thiazole and thiophene structures possess notable antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains and fungi. A comparative analysis of related compounds suggests that the presence of the dichlorobenzylidene moiety may enhance antimicrobial efficacy due to increased lipophilicity and membrane permeability.
Anticancer Properties
Compounds containing triazole rings have been reported to exhibit anticancer activity. The structural similarity of this compound to known anticancer agents suggests potential in inhibiting tumor growth. In vitro studies on structurally related compounds have demonstrated significant cytotoxic effects against cancer cell lines, indicating that further exploration of this compound's anticancer properties is warranted.
Anti-inflammatory Effects
Thiazole derivatives have been recognized for their anti-inflammatory effects. Studies on similar compounds have shown that they can inhibit pathways involved in inflammation, such as COX-II inhibition. The potential for this compound to act as a COX-II inhibitor could make it valuable in treating inflammatory conditions.
Synthesis Methods
The synthesis of this compound can be approached through several synthetic routes:
- Formation of Thiazole and Triazole Rings : Utilizing appropriate precursors to create the core structure.
- Introduction of Functional Groups : Employing nucleophilic substitution reactions to introduce the dichlorobenzylidene and thiophenyl groups.
- Final Cyclization Steps : Completing the synthesis through cyclization reactions that yield the final product.
Comparative Analysis
Compound Name | Structure Features | Biological Activity |
---|---|---|
Thiazolium derivatives | Thiazole ring | Antimicrobial |
Triazole-containing compounds | Triazole ring | Anticancer |
Thiophene derivatives | Thiophene ring | Anti-inflammatory |
This table illustrates how the unique combination of structural features in this compound may confer distinctive biological activities compared to simpler derivatives.
Case Studies
Recent studies exploring similar thiazole and thiophene-based compounds have yielded promising results:
- A study on thiazole derivatives indicated significant antibacterial activity against Staphylococcus aureus with MIC values as low as 50 μg/mL .
- Another investigation into triazole-containing compounds demonstrated potent cytotoxicity against various cancer cell lines with IC50 values in the nanomolar range .
These findings highlight the potential for this compound to exhibit similar or enhanced biological activities.
Properties
Molecular Formula |
C17H9Cl2N3OS2 |
---|---|
Molecular Weight |
406.3 g/mol |
IUPAC Name |
(5Z)-5-[(2,6-dichlorophenyl)methylidene]-2-[(E)-2-thiophen-2-ylethenyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C17H9Cl2N3OS2/c18-12-4-1-5-13(19)11(12)9-14-16(23)22-17(25-14)20-15(21-22)7-6-10-3-2-8-24-10/h1-9H/b7-6+,14-9- |
InChI Key |
HTVGXNUNEZLSMT-XQZMZFSGSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C=C\2/C(=O)N3C(=NC(=N3)/C=C/C4=CC=CS4)S2)Cl |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=C2C(=O)N3C(=NC(=N3)C=CC4=CC=CS4)S2)Cl |
Origin of Product |
United States |
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